molecular formula C12H23NO3 B2980262 tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 377780-25-1

tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B2980262
CAS No.: 377780-25-1
M. Wt: 229.32
InChI Key: MFZDEMSNUTXFJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is a high-value piperidine derivative with the molecular formula C12H23NO3. This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry and organic synthesis. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The structure features a piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state, which is Boc-protected at the nitrogen atom and functionalized at the 3-position with a 1-hydroxyethyl group . This chiral secondary alcohol moiety provides a versatile handle for further chemical transformations, making it valuable for constructing more complex molecules. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, leveraging the piperidine scaffold's prevalence in biologically active substances. The Boc-protecting group enables straightforward deprotection for further functionalization, while the hydroxymethyl group can be oxidized or serve as a point for ether or ester formation. This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDEMSNUTXFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Effects

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Activities Reference ID
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole 283.33 Antidiabetic (IC50: 7.12 μM)
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate Amino-hydroxyethyl 277.36 Light yellow solid; no GHS classification
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate Aminoethyl 214.30 Enhanced basicity; potential for nucleophilic reactions
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Hydroxyethyl (longer chain) 243.34 Increased hydrophilicity
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl 213.27 Reactive aldehyde group for conjugations

Key Observations:

  • Tetrazole Analogs : The tetrazole group introduces hydrogen-bond acceptor capability, correlating with antidiabetic activity .
  • Amino vs.
  • Chain Length : Extending the hydroxyethyl chain (e.g., 2-hydroxyethyl) increases hydrophilicity, which may enhance aqueous solubility .
  • Reactive Groups : Formyl-substituted analogs (e.g., tert-Butyl 4-formylpiperidine-1-carboxylate) are valuable intermediates for further functionalization via Schiff base formation .

Physicochemical Properties

  • Physical State: Hydroxyethyl-substituted analogs (e.g., tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate) are typically solids (light yellow) , suggesting that tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate may also exist as a solid.
  • Solubility: The hydroxyethyl group improves water solubility compared to non-polar substituents (e.g., tert-butyl or aromatic groups). For instance, carboxylate-containing analogs show enhanced solubility in polar solvents .
  • Stability : Boc-protected piperidines are generally stable under basic conditions but susceptible to acidic deprotection .

Biological Activity

Tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for various health conditions based on recent research findings.

  • Molecular Formula : C₁₄H₂₇NO₃
  • Molecular Weight : Approximately 257.38 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl group and a hydroxyethyl substituent, which influence its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : It interacts with esterases, leading to the hydrolysis of ester bonds, which may influence metabolic pathways and cellular functions.
  • Cell Signaling Modulation : The compound alters gene expression related to oxidative stress and apoptosis, affecting cellular responses to various stressors.
  • Gene Expression Regulation : Studies indicate that this compound can modulate the expression of genes involved in cellular defense mechanisms, particularly in neuronal and immune cells .

Neuroprotective Effects

Research has shown that this compound exhibits protective effects against neurotoxicity. In a study involving astrocytes exposed to amyloid-beta (Aβ) peptide, the compound reduced levels of TNF-α and free radicals, suggesting its potential role in neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pyroptosis and reducing IL-1β secretion in LPS/ATP-stimulated human macrophages. This indicates its potential as an anti-inflammatory agent.

Study on Neuroprotection

In a controlled laboratory study, this compound was administered to astrocytes subjected to oxidative stress. The results showed:

  • Reduction in TNF-α Levels : Indicating decreased inflammation.
  • Lowered Free Radical Production : Suggesting enhanced cellular defense against oxidative damage.

Study on Inflammation

Another study focused on macrophage responses demonstrated:

  • Inhibition of IL-1β Release : In a concentration-dependent manner, highlighting its potential for treating inflammatory conditions.

Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduced TNF-α and free radicals in astrocytes
Anti-inflammatoryInhibited IL-1β release in macrophages
Enzyme InteractionHydrolysis of ester bonds affecting metabolism

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step protocols with protective group strategies. For analogous piperidine derivatives, stepwise reactions using tert-butyl carbamate as a protective group have been employed, followed by regioselective hydroxylation or alkylation . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied: for example, dichloromethane at 0–20°C with triethylamine as a base has been effective in minimizing side reactions in similar systems . Purification via column chromatography (e.g., silica gel) is critical to isolate the target compound from unreacted intermediates or byproducts .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate?

  • Methodological Answer :

  • NMR : 1H and 13C NMR can confirm the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and hydroxyethyl substituent (δ 3.5–4.5 ppm for -CH2-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12H23NO3) and detects fragmentation patterns indicative of the carbamate group .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%), particularly for pharmacological studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated during weighing .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The (R) or (S) configuration of the hydroxyethyl group can alter hydrogen-bonding interactions with biological targets. For chiral analogs, enantioselective synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution may be required . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects on binding affinity . Comparative assays (e.g., enzyme inhibition) between enantiomers are recommended to quantify activity differences .

Q. What strategies mitigate instability of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate under acidic or basic conditions?

  • Methodological Answer : The tert-butyl carbamate group is prone to cleavage under strong acids (e.g., TFA) or bases (e.g., NaOH). Stability studies in buffers (pH 2–12) at 25–37°C should be conducted to identify degradation products via LC-MS . For long-term storage, lyophilization and storage at -20°C under inert gas (e.g., argon) can prevent hydrolysis .

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

  • Methodological Answer : Discrepancies in IC50 values or toxicity profiles may arise from impurities, solvent effects, or assay variability. Key steps include:

  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols .
  • Impurity Profiling : Use HPLC-MS to identify and quantify trace byproducts (e.g., deprotected piperidine derivatives) .
  • Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .

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